molecular formula C8H6BrNS B2997038 5-Bromo-2-(methylsulfanyl)benzonitrile CAS No. 391200-05-8

5-Bromo-2-(methylsulfanyl)benzonitrile

Cat. No. B2997038
CAS RN: 391200-05-8
M. Wt: 228.11
InChI Key: FFLMNCXMIQWPEO-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfanyl)benzonitrile is a chemical compound with the CAS Number: 391200-05-8 . It has a molecular weight of 228.11 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-(methylsulfanyl)benzonitrile . The InChI code is 1S/C8H6BrNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 .


Physical And Chemical Properties Analysis

5-Bromo-2-(methylsulfanyl)benzonitrile has a density of 1.5±0.1 g/cm3 . Its boiling point is 250.6±20.0 °C at 760 mmHg . The compound has a molar refractivity of 43.7±0.4 cm3 . It has 1 freely rotating bond .

Scientific Research Applications

Chemical Properties and Storage

“5-Bromo-2-(methylsulfanyl)benzonitrile” is a chemical compound with the CAS Number: 391200-05-8. It has a molecular weight of 228.11 and is typically stored at room temperature. The compound is usually in the form of a powder .

Synthesis of Benzimidazole Derivatives

This compound has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives. These derivatives have been evaluated for their α-glucosidase inhibitory potential, which is significant in the treatment of diabetes .

α-Glucosidase Inhibitory Activity

Several derivatives of 5-bromo-2-(methylsulfanyl)benzonitrile have shown excellent α-glucosidase inhibitory activity. For instance, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) .

Molecular Docking Studies

Molecular docking studies have been performed on selected compounds, including 5-bromo-2-(methylsulfanyl)benzonitrile, to understand the molecular interaction of molecules with the active site of the enzyme .

OLED Applications

Although the specific compound “5-Bromo-2-(methylsulfanyl)benzonitrile” is not mentioned, similar benzonitrile derivatives have been used as precursors for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in OLED applications .

Anti-Inflammatory and Antitumor Applications

Again, while the specific compound “5-Bromo-2-(methylsulfanyl)benzonitrile” is not mentioned, similar benzonitrile derivatives have been used in the synthesis of Active Pharmaceutical Ingredients (APIs) in antitumor and anti-inflammatory applications .

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and not releasing the compound into the environment .

properties

IUPAC Name

5-bromo-2-methylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLMNCXMIQWPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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